molecular formula C14H11N5OS3 B11363925 N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11363925
M. Wt: 361.5 g/mol
InChI Key: MUCFQSSQHQPJSS-QPJJXVBHSA-N
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Description

N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of appropriate thiadiazole precursors with various reagents under controlled conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with phenylprop-2-en-1-yl sulfanyl compounds in the presence of a suitable catalyst . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency, cost-effectiveness, and minimal environmental impact. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted thiadiazole derivatives .

Scientific Research Applications

N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of carbonic anhydrase, increasing cerebral blood flow and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
  • 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific structural features, such as the presence of both thiadiazole and phenylprop-2-en-1-yl sulfanyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11N5OS3

Molecular Weight

361.5 g/mol

IUPAC Name

N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C14H11N5OS3/c20-12(11-9-22-19-16-11)15-13-17-18-14(23-13)21-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,15,17,20)/b7-4+

InChI Key

MUCFQSSQHQPJSS-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(S2)NC(=O)C3=CSN=N3

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(S2)NC(=O)C3=CSN=N3

Origin of Product

United States

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